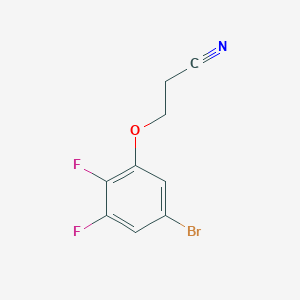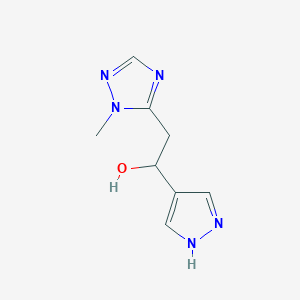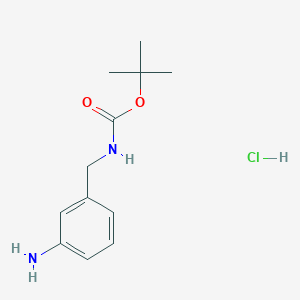
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H12F4O2 It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with an isobutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone typically involves the reaction of a fluoro-substituted phenyl compound with trifluoroacetyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The general reaction scheme is as follows:
Starting Material: 3-fluoro-5-isobutoxyphenyl compound.
Reagent: Trifluoroacetyl chloride (CF3COCl).
Base: Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone: Similar structure with a different position of the fluoro substituent.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains chloro substituents instead of fluoro and isobutoxy groups.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and fluoro groups enhances its reactivity and potential for diverse applications.
特性
分子式 |
C12H12F4O2 |
|---|---|
分子量 |
264.22 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[3-fluoro-5-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-8(3-9(13)5-10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
InChIキー |
QUZZIHUBKLWWCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)


![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)

![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)



